![molecular formula C8H9NO B6142263 N-[(2-methylphenyl)methylidene]hydroxylamine CAS No. 14683-79-5](/img/structure/B6142263.png)
N-[(2-methylphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Methylbenzaldehyde oxime, also known as N-[(2-methylphenyl)methylidene]hydroxylamine, is an organic compound that primarily targets aldehydes and ketones . The compound acts as a nucleophile, reacting with these targets to form oximes .
Mode of Action
The mode of action of 2-Methylbenzaldehyde oxime involves a reaction with aldehydes and ketones to form oximes . In this reaction, the nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon in the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .
Pharmacokinetics
Oximes in general are known to have diverse biological and pharmacological applications . They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .
Result of Action
The result of the action of 2-Methylbenzaldehyde oxime is the formation of oximes from aldehydes and ketones . This reaction is essentially irreversible, leading to the dehydration of the adduct . The formation of oximes can have various biological implications, depending on the specific aldehyde or ketone involved .
Action Environment
The action of 2-Methylbenzaldehyde oxime can be influenced by various environmental factors. For instance, the presence of a base can facilitate the reaction of the compound with aldehydes and ketones to form oximes . Additionally, the reaction can be influenced by the temperature and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-methylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as mentioned above. The scalability of the reaction and the purification process would be optimized for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
N-[(2-methylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the methyl group on the phenyl ring.
Acetophenone oxime: Contains a carbonyl group instead of the aldehyde group.
Benzaldoxime: Similar structure but without the methyl group.
Uniqueness
N-[(2-methylphenyl)methylidene]hydroxylamine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This structural feature can also affect its physical properties, such as melting point and solubility, making it distinct from other similar compounds.
Properties
CAS No. |
14683-79-5 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6- |
InChI Key |
ARLLNMVPNCXCIM-TWGQIWQCSA-N |
SMILES |
CC1=CC=CC=C1C=NO |
Isomeric SMILES |
CC1=CC=CC=C1/C=N\O |
Canonical SMILES |
CC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)
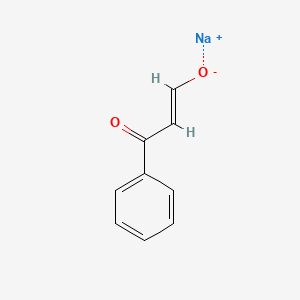
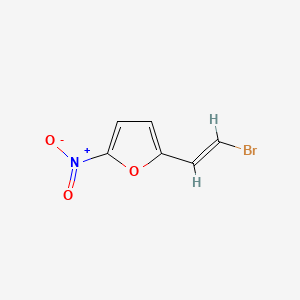

![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)
![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)
![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)
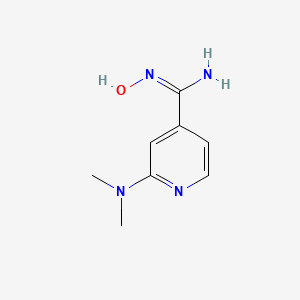
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
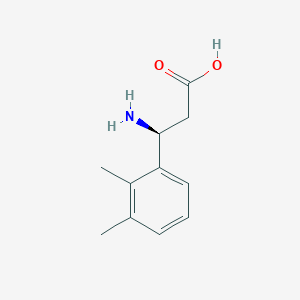
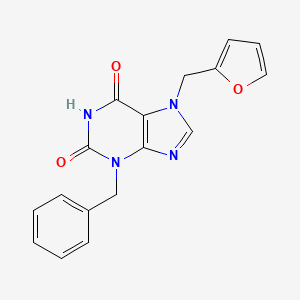
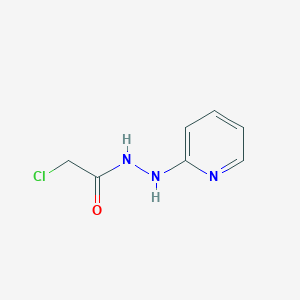
![(2S)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B6142285.png)
